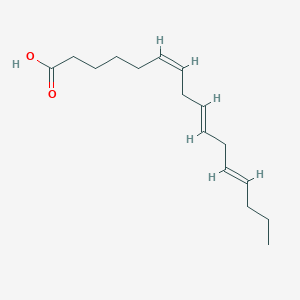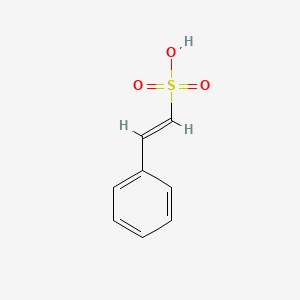![molecular formula C19H19N3O B13355683 2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol is a complex organic compound that features both indole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol typically involves multiple steps, starting with the preparation of the indole and benzimidazole precursors. One common route involves the reaction of 2-methylindole with formaldehyde to form a methylindolylmethyl intermediate. This intermediate is then reacted with benzimidazole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents like chlorine or bromine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indole and benzimidazole derivatives
Substitution: Halogenated benzimidazole derivatives
科学的研究の応用
2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol involves its interaction with various molecular targets. The indole and benzimidazole moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or viral replication .
類似化合物との比較
Similar Compounds
- 2-methyl-1H-indole-3-carboxaldehyde
- 1H-benzimidazole-2-ethanol
- 2-(1H-indol-3-yl)ethanol
Uniqueness
What sets 2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol apart is its dual indole and benzimidazole structure. This unique combination allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties .
特性
分子式 |
C19H19N3O |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
2-[2-[(2-methyl-1H-indol-3-yl)methyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C19H19N3O/c1-13-15(14-6-2-3-7-16(14)20-13)12-19-21-17-8-4-5-9-18(17)22(19)10-11-23/h2-9,20,23H,10-12H2,1H3 |
InChIキー |
JHUIDNQJMULOSH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


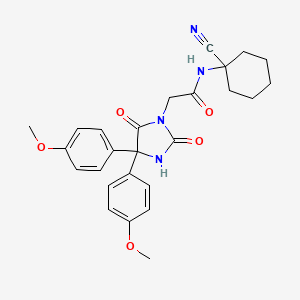
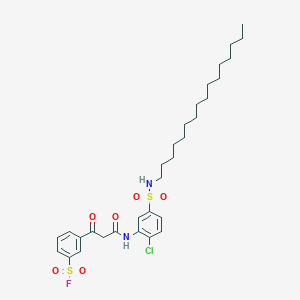

![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
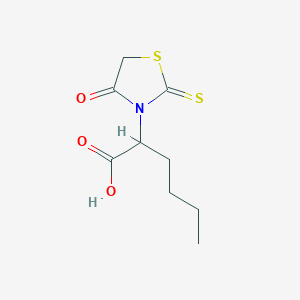
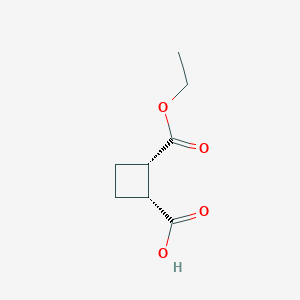

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)

